molecular formula C12H26O2 B052552 1,12-Dodecanediol CAS No. 5675-51-4

1,12-Dodecanediol

Cat. No.: B052552
CAS No.: 5675-51-4
M. Wt: 202.33 g/mol
InChI Key: GHLKSLMMWAKNBM-UHFFFAOYSA-N
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Description

It is widely used in scientific research to study the function of dopamine receptors in various biological systems . This compound has significant implications in neuroscience, pharmacology, and behavioral studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-171555 involves several steps. The process begins with the cyclization of 4-benzoyloxycyclohexanone with ethyl 2-bromomethylacrylate and propylamine in refluxing toluene, yielding ethyl 1-propyl-6-benzoyloxy-1,2,3,4,5,6,7,8-octahydroquinoline-3-carboxylate. This intermediate is then reduced with sodium cyanoborohydride in methanol to produce the corresponding decahydro derivative. Subsequent debenzoylation with sodium hydroxide in methanol affords the hydroxyquinoline, which is oxidized with chromium trioxide-pyridine to give ethyl 1-propyl-6-oxodecahydroquinoline-3-carboxylate. The final steps involve cyclization with hydrazine in ethanol and reduction with lithium aluminum hydride in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for LY-171555 are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

LY-171555 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide-pyridine

    Reduction: Sodium cyanoborohydride in methanol, lithium aluminum hydride in tetrahydrofuran

    Cyclization: Hydrazine in ethanol

Major Products Formed

The major products formed during the synthesis of LY-171555 include various intermediates such as ethyl 1-propyl-6-benzoyloxy-1,2,3,4,5,6,7,8-octahydroquinoline-3-carboxylate and ethyl 1-propyl-6-oxodecahydroquinoline-3-carboxylate, leading to the final product, Quinpirole hydrochloride .

Scientific Research Applications

LY-171555 is extensively used in scientific research due to its high affinity for dopamine D2 and D3 receptors. Some of its applications include:

Mechanism of Action

LY-171555 exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors. This activation modulates neurotransmitter release and neuronal activity, influencing various physiological and behavioral processes. The compound’s action on dopamine receptors is crucial for understanding the dopaminergic system’s role in health and disease .

Comparison with Similar Compounds

LY-171555 is unique due to its high selectivity and affinity for dopamine D2 and D3 receptors. Similar compounds include:

These compounds share some pharmacological properties with LY-171555 but differ in their receptor selectivity and clinical applications.

Biological Activity

1,12-Dodecanediol is a linear aliphatic diol with significant applications in various fields, including biochemistry, materials science, and pharmaceuticals. It is characterized by its two hydroxyl groups located at the terminal ends of a twelve-carbon chain. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and its role in biocatalytic processes.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against a range of microorganisms. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, research shows that dodecanediol can disrupt bacterial cell membranes, leading to cell lysis and death. This property has implications for its use in developing antimicrobial agents and preservatives in various products.

Biotransformation Studies

Biotransformation of this compound has been explored extensively using microbial systems. A significant study highlighted the use of engineered Escherichia coli strains to convert alkanes into dodecanediols efficiently. The research focused on optimizing substrate permeability and enzymatic activity to enhance the production yield of this compound from dodecane. The results demonstrated that co-expressing specific alkane-inducible monooxygenases significantly increased the yield while minimizing overoxidation products .

Case Studies

  • Whole-Cell Biotransformation : In a study involving the biotransformation of dodecane to this compound, researchers utilized a recombinant E. coli strain expressing the CYP153A operon. The study reported a production yield of approximately 800 mg/liter of α,ω-dodecanediol after 72 hours of culture . This showcases the potential for scalable production methods using microbial systems.
  • Polymer Chemistry Applications : Research into the application of this compound in polymer chemistry has revealed its utility as a building block for biodegradable polymers. The compound can be functionalized to create polyesters with desirable mechanical properties and biodegradability, making it suitable for applications in medical devices and packaging materials .

Table: Summary of Biological Activities and Applications of this compound

Activity/Application Description Reference
Antimicrobial ActivityInhibits growth of various bacteria and fungi by disrupting cell membranes
BiotransformationEfficient conversion from dodecane using engineered E. coli
Polymer SynthesisUsed as a monomer in biodegradable polymer production
BiocompatibilityPotential use in drug-eluting stents and other medical applications

Enzymatic Pathways

The enzymatic pathways involved in the biotransformation of alkanes to dodecanediols often include cytochrome P450 monooxygenases (CYPs). These enzymes facilitate the hydroxylation reactions necessary for converting aliphatic hydrocarbons into more functionalized products like this compound. Research highlights that optimizing these pathways can lead to improved yields and reduced formation of undesired byproducts .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 1,12-Dodecanediol in experimental settings?

Gas chromatography (GC) is the primary method for determining purity, with a minimum threshold of ≥97.5% (GC area%). Melting point analysis (78–82°C) and infrared spectroscopy (IR) are complementary techniques to confirm structural integrity. Researchers should calibrate instruments using certified reference standards and validate results against replicate samples to ensure reproducibility .

Q. How should this compound be safely stored and handled in laboratory environments?

Store in sealed containers at 2–8°C, away from direct sunlight and ignition sources. Use fume hoods to minimize inhalation risks and wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of spills, absorb with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .

Q. What are the critical parameters for synthesizing this compound derivatives, such as dimethacrylate esters?

Key parameters include stoichiometric control of reactants (e.g., methacrylic acid), temperature regulation (>250°C for esterification), and inhibition of premature polymerization using stabilizers like MEHQ. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

Advanced Research Questions

Q. How can researchers address contradictions in ecological toxicity data for this compound?

Existing safety data sheets (SDS) lack ecotoxicity, biodegradability, and bioaccumulation data. To fill this gap, design tiered toxicity assays (e.g., Daphnia magna acute toxicity tests) and soil mobility studies using OECD guidelines. Collaborate with environmental chemists to model persistence using quantitative structure-activity relationship (QSAR) tools .

Q. What experimental design considerations are essential for studying this compound’s role in polymer networks?

Optimize crosslinking density by varying diol-to-monomer ratios and employing kinetic studies (e.g., photo-DSC for polymerization rates). Characterize thermal stability via thermogravimetric analysis (TGA) and mechanical properties using dynamic mechanical analysis (DMA). Reference ASTM standards for reproducibility .

Q. How should researchers mitigate biases in data interpretation when analyzing this compound’s organ toxicity?

Apply blinded analysis protocols for histopathological assessments and use negative/positive controls in in vivo studies. Statistically validate outliers using Grubbs’ test and report confidence intervals for dose-response relationships. Transparently document limitations in peer-reviewed manuscripts .

Q. What regulatory frameworks govern the use of this compound in multinational collaborative studies?

Comply with REACH (EU) and TSCA (US) regulations, particularly for polymer derivatives. Submit premanufacture notices (PMNs) for novel applications and ensure SDS sections 12–15 align with GHS Rev. 10. Track updates via the EPA’s Chemical Data Reporting (CDR) database .

Q. Methodological Guidance

  • Data Reporting: Include raw chromatograms, spectral peaks (IR/NMR), and statistical summaries in supplementary materials. Use IUPAC nomenclature and CAS registry numbers (5675-51-4) for clarity .
  • Experimental Replication: Adopt protocols from primary literature (e.g., Journal of Polymer Science) and cross-validate results with independent labs. Archive samples at −20°C for long-term stability studies .

Properties

IUPAC Name

dodecane-1,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLKSLMMWAKNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074919
Record name 1,12-Dodecanediol
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Molecular Weight

202.33 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Colorless crystalline solid; [Aldrich MSDS]
Record name 1,12-Dodecanediol
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CAS No.

5675-51-4
Record name 1,12-Dodecanediol
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Record name Dodecane-1,12-diol
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Synthesis routes and methods

Procedure details

Examples of biodegradable polymer segments for use in the present invention may be selected from suitable members of the following, among others: (a) biodegradable polyester segments, including homopolymer and copolymer segments comprising one or more monomers selected from hydroxyacids such as glycolide, D-lactide, L-lactide, beta-hydroxybutyrate, beta-hydroxyvalerate, beta-malic acid, D-gluconate, L-gluconate, etc., and lactones such as epsilon-caprolactone and delta-valerolactone, etc., p-dioxanones (resulting in the formation of polyether esters), etc., for example, selected from the following segments: polyglycolide, poly-L-lactide (PLLA), poly-D-lactide, poly-D,L-lactide, poly(beta-hydroxybutyrate), poly-D-gluconate, poly-L-gluconate, poly-D,L-gluconate, poly(epsilon-caprolactone), poly(delta-valerolactone), poly(p-dioxanone), poly(lactide-co-glycolide) (PLGA), poly(lactide-co-delta-valerolactone), poly(lactide-co-epsilon-caprolactone), poly(lactide-co-beta-malic acid), and poly(beta-hydroxybutyrate-co-beta-hydroxyvalerate), among others, (b) biodegradable polycarbonate segments, including homopolymers and copolymer segments comprising one or more carbonate monomers selected from trimethylene carbonate, tetramethylene carbonate, 2,2-dimethyltrimethylene carbonate, etc., for example, selected from the following segments: poly(trimethylene carbonate), poly(tetramethylene carbonate), poly(2,2-dimethyltrimethylene carbonate), poly(lactide-co-trimethylene carbonate) and poly(glycolide-co-trimethylene carbonate), among others, (c) polyorthoester segments formed by the transesterification between a diol and diethoxytetrahydrofuran, for example, those formed by the reaction of diols such as trans-cyclohexanedimethanol (tCDM), 1,6-hexane diol (1,6-HD), 1,12-dodecane diol (1,12-DL) etc.) with diketene acetals such as 3,9-bis(ethylidene 2,4,8,10-tetraoxaspiro[5,5]undecane) (DETOSU), and those formed by the polymerization of a triol with an orthoester, (d) polyanhydride segments such as homopolymer and copolymer segments comprising one or more monomers selected from malonic acid, succinic acid, glutaric acid, pimelic acid, suberic acid, azelaic acid, sebacic acid (SA), maleic acid, isophthalic acid (ISO), hexadecandioic acid (HDA), fumaric acid (FA), terephthalic acid (TA), adipic acid (AA), dodecanedioic acid (DD), erucic acid dimer (EAD), and bis(p-carboxyphenoxy)alkanes such as bis(p-carboxyphenoxy)methane, bis(p-carboxyphenoxy)propane (CPP), and bis(p-carboxyphenoxy)hexane, for example, polyanhydride segments selected from the following: poly(adipic anhydride), poly(suberic anhydride), poly(sebacic anhydride), poly(dodecanedioic anhydride), poly(maleic anhydride), poly(sebacic acid-co-fumaric anhydride), poly[bis(p-carboxyphenoxy)methane anhydride], poly[1,3-bis(p-carboxyphenoxy)propane anhydride], poly[1,6-bis(p-carboxyphenoxy)hexane anhydride] and poly[1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid anhydride], among others; (e) poly(phosphazine) segments, and (f) poly(amino acid) segments, including homopolymer and copolymer segments comprising naturally occurring amino acids such as alanine, arginine, asparagine, aspartic acid, cysteine, glutamic acid, glutamine, glycine, histidine, isoleucine, leucine, lysine, methionine, phenylalanine, proline, serine, threonine, tryptophan, tyrosine and valine, as well as atypical amino acids such as lanthionine, 2-aminoisobutyric acid, dehydroalanine and gamma-aminobutyric acid, as well as synthetic amino acid sequences, for example, amino acid derivatives such as those comprising γ-benzyl-L-glutamate and ε-carbobenzoxy-L-lysine, for instance, a poly(γ-benzyl-L-glutamate) (PBLG) segment or a poly(ε-carbobenzoxy-L-lysine) segment, segments comprising dimers based on a deaminated hydroxyl amino acid and an alkyl or aromatic ester of a hydroxyl amino acid, particularly desaminotyrosyl-tyrosine alkyl and aromatic esters (abbreviated as DTR, where R stands for the specific alkyl or aromatic ester used) such as desaminotyrosyl-tyrosine ethyl ester (DTE), desaminotyrosyl-tyrosine butyl ester (DTB), desaminotyrosyl-tyrosine hexyl ester (DTH), desaminotyrosyl-tyrosine octyl ester (DTO), desaminotyrosyl tyrosine dodecyl ester (DTD) and desaminotyrosyl tyrosine benzyl ester, for example, tyrosine-based polycarbonate segments (e.g., copolymers formed by the condensation polymerization of phosgene and a diphenol selected, for instance, from ethyl, butyl, hexyl, octyl, dodecyl, and benzyl esters of desaminotyrosyl-tyrosine, among others), tyrosine-based polyarylate segments (e.g., copolymers of a diphenol and a diacid linked by ester bonds, with diphenols selected, for instance, from ethyl, butyl, hexyl, octyl, dodecyl and benzyl esters of desaminotyrosyl-tyrosine, among others and diacids selected, for instance, from succinic, glutaric, adipic, suberic and sebacic acid, among others), and tyrosine-, leucine- and lysine-based polyester-amide segments, for example, comprising a combination of a desaminotyrosyl tyrosine alkyl or aromatic ester, desaminotyrosyl tyrosine, and various diacids, for example, succinic acid and adipic acid, among others.
[Compound]
Name
poly-D,L-gluconate
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[Compound]
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poly(epsilon-caprolactone)
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[Compound]
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poly(delta-valerolactone)
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[Compound]
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poly(p-dioxanone)
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[Compound]
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poly(lactide-co-glycolide)
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[Compound]
Name
poly(lactide-co-delta-valerolactone)
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[Compound]
Name
poly(lactide-co-epsilon-caprolactone)
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[Compound]
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poly(lactide-co-beta-malic acid)
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polycarbonate
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[Compound]
Name
poly(trimethylene carbonate)
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[Compound]
Name
poly(tetramethylene carbonate)
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[Compound]
Name
poly(2,2-dimethyltrimethylene carbonate)
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[Compound]
Name
poly(lactide-co-trimethylene carbonate)
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[Compound]
Name
poly(glycolide-co-trimethylene carbonate)
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[Compound]
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polyorthoester
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[Compound]
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polyglycolide
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[Compound]
Name
diol
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[Compound]
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poly-L-lactide
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[Compound]
Name
poly-D-lactide
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[Compound]
Name
poly-D,L-lactide
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[Compound]
Name
poly(beta-hydroxybutyrate)
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[Compound]
Name
poly-D-gluconate
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poly-L-gluconate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,12-Dodecanediol
1,12-Dodecanediol
1,12-Dodecanediol
1,12-Dodecanediol
1,12-Dodecanediol
1,12-Dodecanediol

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